

Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by (S)-Zovegalisib

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Compound of Interest

Compound Name: (S)-Zovegalisib

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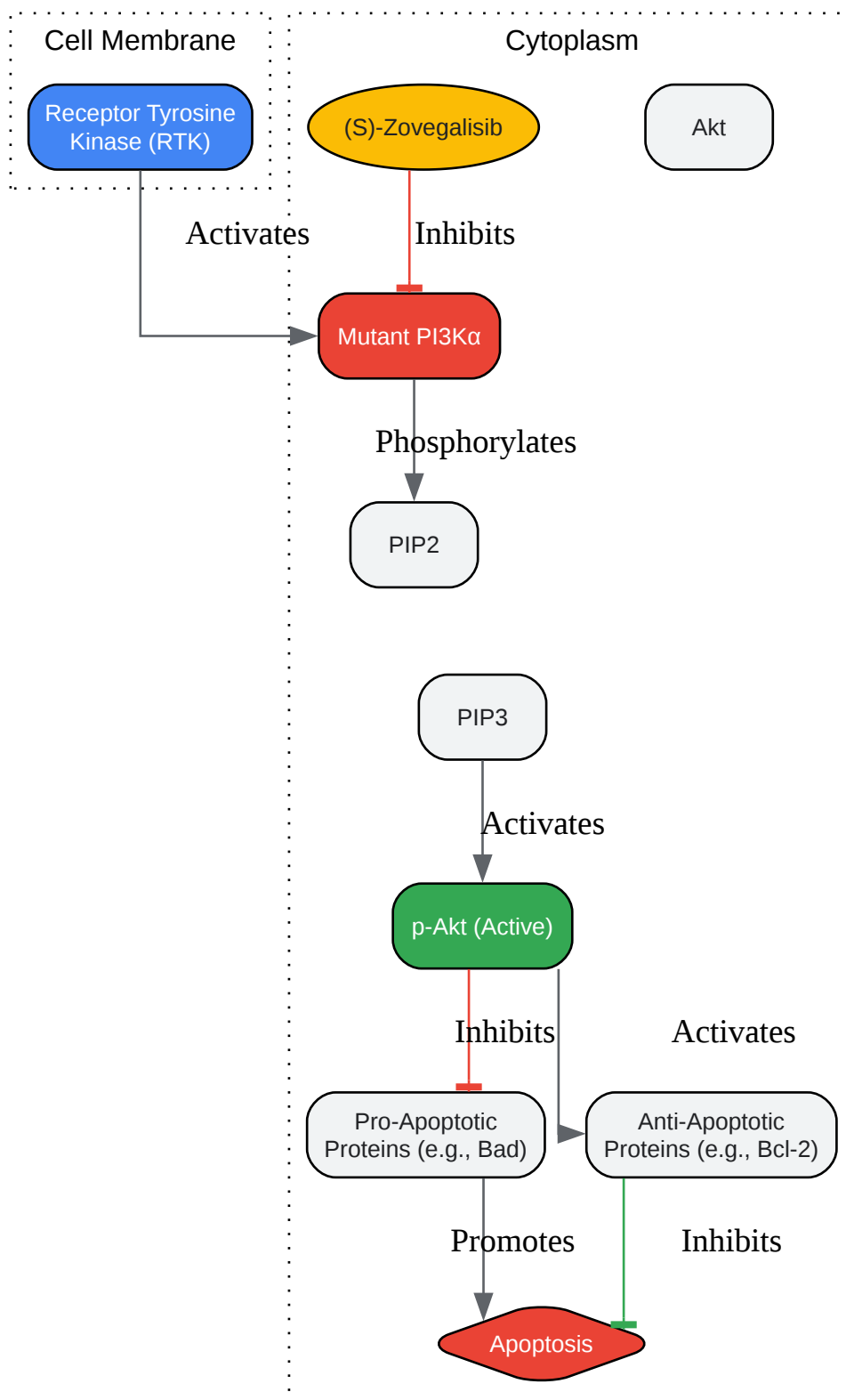
Introduction

(S)-Zovegalisib (also known as RLY-2608) is a first-in-class, orally active, allosteric, and mutant-selective inhibitor of the alpha isoform of phosphoinositide 3-kinase (PI3K α).^[1] The PI3K/Akt signaling pathway is a critical intracellular cascade that promotes cell survival, proliferation, and growth.^[2] In many cancers, mutations in the PIK3CA gene, which encodes the p110 α catalytic subunit of PI3K, lead to the constitutive activation of this pathway, driving tumorigenesis and resistance to therapy.^[3] By selectively targeting mutant PI3K α , **(S)-Zovegalisib** aims to inhibit downstream signaling, including the phosphorylation of Akt, thereby inducing apoptosis (programmed cell death) in cancer cells harboring these mutations, while sparing cells with wild-type PI3K α .^[1] This selectivity is anticipated to result in a more favorable safety profile compared to non-selective PI3K inhibitors.

This application note provides a detailed protocol for the analysis of **(S)-Zovegalisib**-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Mechanism of Action: (S)-Zovegalisib and the PI3K/Akt Signaling Pathway

(S)-Zovegalisib functions by selectively inhibiting the activity of mutant PI3K α . This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels leads to decreased activation of the serine/threonine kinase Akt (also known as Protein Kinase B). Activated Akt normally promotes cell survival by phosphorylating and inactivating several pro-apoptotic proteins, such as Bad, and by activating pro-survival transcription factors. By inhibiting Akt activation, **(S)-Zovegalisib** effectively removes these pro-survival signals, leading to the activation of the apoptotic cascade.



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Caption: (S)-Zovegalisib inhibits mutant PI3K α , leading to apoptosis.

Data Presentation

The following tables provide a representative example of how to present quantitative data from a flow cytometry analysis of apoptosis induced by **(S)-Zovegalisib**. Please note that the following data are for illustrative purposes only and are not derived from actual experimental results for **(S)-Zovegalisib**, as such specific data was not publicly available in the searched literature.

Table 1: Dose-Dependent Induction of Apoptosis by **(S)-Zovegalisib** in a PIK3CA-mutant Cancer Cell Line (e.g., MCF-7) after 48 hours.

(S)-Zovegalisib Concentration (nM)	Viable Cells (%) (Annexin V- / PI-)	Early Apoptotic Cells (%) (Annexin V+ / PI-)	Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
0 (Vehicle Control)	95.2 ± 2.1	2.5 ± 0.8	2.3 ± 0.5
1	90.1 ± 3.5	6.8 ± 1.2	3.1 ± 0.7
10	75.4 ± 4.2	18.3 ± 2.5	6.3 ± 1.1
100	50.6 ± 5.1	35.1 ± 3.8	14.3 ± 2.3
1000	25.8 ± 4.8	48.9 ± 5.5	25.3 ± 3.9

Table 2: Time-Course of Apoptosis Induction by 100 nM **(S)-Zovegalisib** in a PIK3CA-mutant Cancer Cell Line.

Time (hours)	Viable Cells (%) (Annexin V- / PI-)	Early Apoptotic Cells (%) (Annexin V+ / PI-)	Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
0	96.1 ± 1.9	2.1 ± 0.6	1.8 ± 0.4
12	88.3 ± 3.3	8.5 ± 1.5	3.2 ± 0.9
24	70.5 ± 4.1	20.2 ± 2.8	9.3 ± 1.7
48	50.6 ± 5.1	35.1 ± 3.8	14.3 ± 2.3
72	35.2 ± 5.6	40.3 ± 4.9	24.5 ± 3.7

Experimental Protocols

Protocol: Flow Cytometry Analysis of Apoptosis using Annexin V and Propidium Iodide (PI) Staining

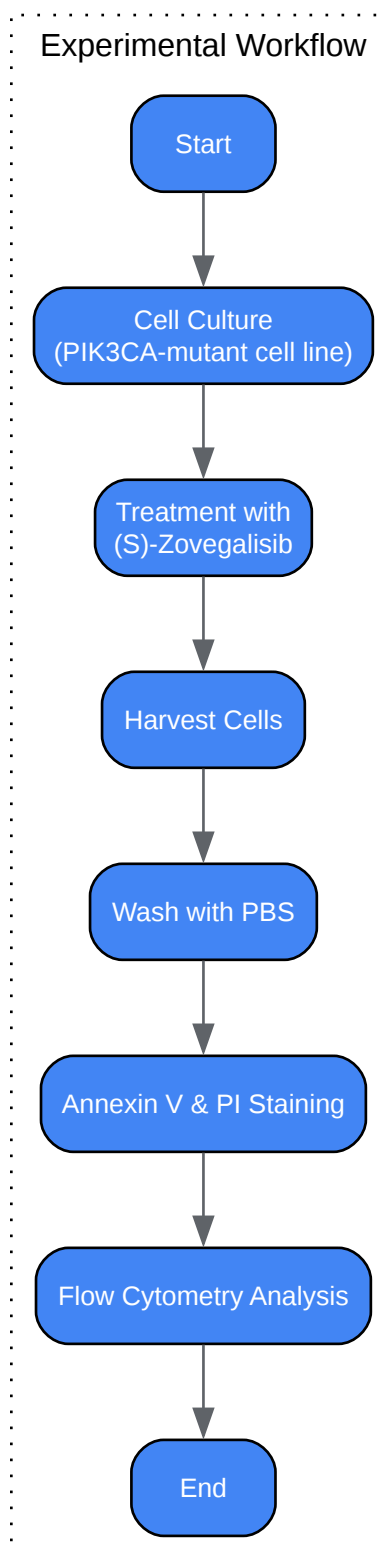
This protocol details the steps for quantifying apoptosis in cancer cell lines treated with **(S)-Zovegalisib**.

Materials:

- PIK3CA-mutant cancer cell line (e.g., MCF-7, T47D)
- **(S)-Zovegalisib**
- Cell culture medium and supplements
- Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free
- Trypsin-EDTA (for adherent cells)
- Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit
- 10X Binding Buffer (typically 0.1 M HEPES/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl₂)
- Propidium Iodide (PI) staining solution

- Flow cytometer
- Microcentrifuge tubes
- Pipettes and tips

Experimental Workflow:



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Caption: Workflow for apoptosis analysis with **(S)-Zovegalisib**.

Procedure:

- Cell Seeding and Treatment:
 - Seed the cancer cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
 - Allow the cells to adhere overnight (for adherent cells).
 - Treat the cells with various concentrations of **(S)-Zovegalisib** (e.g., as indicated in Table 1) or with a single concentration for different time points (e.g., as in Table 2). Include a vehicle-treated control (e.g., DMSO).
- Cell Harvesting:
 - Adherent cells: Carefully collect the culture medium, which may contain detached apoptotic cells. Wash the adherent cells with PBS and then detach them using Trypsin-EDTA. Combine the detached cells with the previously collected medium.
 - Suspension cells: Collect the cells by centrifugation.
 - Centrifuge the cell suspension at approximately 300 x g for 5 minutes.
- Washing:
 - Discard the supernatant and wash the cells twice with cold PBS. Centrifuge at 300 x g for 5 minutes after each wash.
- Staining:
 - Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
 - Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1×10^6 cells/mL.
 - Transfer 100 μ L of the cell suspension (containing 1×10^5 cells) to a flow cytometry tube.
 - Add 5 μ L of Annexin V-FITC and 5 μ L of PI to the cell suspension.

- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- After incubation, add 400 μ L of 1X Binding Buffer to each tube.
- Flow Cytometry Analysis:
 - Analyze the stained cells on a flow cytometer within one hour of staining.
 - Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI as controls to set up compensation and gates.
 - Acquire data for at least 10,000 events per sample.
 - Analyze the data to differentiate between:
 - Viable cells: Annexin V-negative and PI-negative.
 - Early apoptotic cells: Annexin V-positive and PI-negative.
 - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Conclusion

The protocols and information provided in this application note offer a framework for the quantitative analysis of apoptosis induced by **(S)-Zovegalisib** using flow cytometry. This method is a robust and reliable approach for characterizing the pro-apoptotic activity of this novel PI3K α inhibitor in preclinical cancer models. The detailed experimental procedures and data presentation guidelines will aid researchers in obtaining consistent and interpretable results, contributing to a better understanding of the therapeutic potential of **(S)-Zovegalisib**.

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